Cas no 644982-90-1 (3,5-Dibromo-Benzeneacetic Acid Methyl Ester)

3,5-Dibromo-Benzeneacetic Acid Methyl Ester is a brominated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include two bromine substituents at the 3- and 5-positions of the benzene ring, enhancing its reactivity in electrophilic and nucleophilic substitution reactions. The methyl ester group improves solubility in organic solvents, facilitating its use in coupling reactions and derivatization processes. This compound is particularly valuable in the preparation of bioactive molecules and fine chemicals due to its stability and predictable reactivity. Its high purity and well-defined structure make it a reliable building block for research and industrial applications.
3,5-Dibromo-Benzeneacetic Acid Methyl Ester structure
644982-90-1 structure
Product Name:3,5-Dibromo-Benzeneacetic Acid Methyl Ester
CAS No:644982-90-1
MF:C9H8Br2O2
MW:307.966621398926
MDL:MFCD09955488
CID:1679526
PubChem ID:29949517
Update Time:2025-06-08

3,5-Dibromo-Benzeneacetic Acid Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • Methyl (3,5-dibromophenyl)acetate
    • ACMC-1C7QZ
    • CTK4C6831
    • AC1LARM8
    • KB-202843
    • methyl 3,5-dibromobenzylate
    • AG-D-97730
    • METHYL 3,5-DIBROMOPHENYLACETATE
    • DTXSID301301975
    • (3,5-Dibromo-phenyl)-acetic acid methyl ester
    • methyl(3,5-dibromophenyl)acetate
    • SCHEMBL8360725
    • (3,5-Dibromophenyl)acetic acid methyl ester
    • DB-171750
    • 644982-90-1
    • CS-0364462
    • Methyl2-(3,5-dibromophenyl)acetate
    • G10720
    • Methyl 2-(3,5-dibromophenyl)acetate
    • Methyl 3,5-dibromobenzeneacetate
    • 3,5-Dibromobenzeneacetic acid methyl ester
    • UAHBKRHFZXQOJY-UHFFFAOYSA-N
    • 3,5-Dibromo-Benzeneacetic Acid Methyl Ester
    • MDL: MFCD09955488
    • Inchi: 1S/C9H8Br2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3
    • InChI Key: UAHBKRHFZXQOJY-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1)CC(=O)OC)Br

Computed Properties

  • Exact Mass: 307.88706g/mol
  • Monoisotopic Mass: 305.88910g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

3,5-Dibromo-Benzeneacetic Acid Methyl Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B131453-50mg
3,5-Dibromo-Benzeneacetic Acid Methyl Ester
644982-90-1
50mg
$ 50.00 2022-06-07
TRC
B131453-100mg
3,5-Dibromo-Benzeneacetic Acid Methyl Ester
644982-90-1
100mg
$ 70.00 2022-06-07
TRC
B131453-500mg
3,5-Dibromo-Benzeneacetic Acid Methyl Ester
644982-90-1
500mg
$ 275.00 2022-06-07
Fluorochem
038722-1g
Methyl 3,5-Dibromophenylacetate
644982-90-1 98%
1g
£158.00 2022-03-01
Fluorochem
038722-5g
Methyl 3,5-Dibromophenylacetate
644982-90-1 98%
5g
£630.00 2022-03-01
Fluorochem
038722-25g
Methyl 3,5-Dibromophenylacetate
644982-90-1 98%
25g
£2368.00 2022-03-01
Oakwood
038722-1g
Methyl 3,5-Dibromophenylacetate
644982-90-1 98%
1g
$168.00 2024-07-19
Oakwood
038722-5g
Methyl 3,5-Dibromophenylacetate
644982-90-1 98%
5g
$672.00 2024-07-19
Oakwood
038722-25g
Methyl 3,5-Dibromophenylacetate
644982-90-1 98%
25g
$2525.00 2024-07-19
1PlusChem
1P00EMCU-1g
(3,5-Dibromo-phenyl)-acetic acid methyl ester
644982-90-1 97%
1g
$189.00 2025-02-27

Additional information on 3,5-Dibromo-Benzeneacetic Acid Methyl Ester

Introduction to 3,5-Dibromo-Benzeneacetic Acid Methyl Ester (CAS No: 644982-90-1)

3,5-Dibromo-Benzeneacetic Acid Methyl Ester, identified by the Chemical Abstracts Service Number (CAS No) 644982-90-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of brominated aromatic carboxylate esters, featuring a benzene ring substituted with two bromine atoms at the 3rd and 5th positions, esterified at the carboxyl group. Its unique structural configuration makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.

The molecular structure of 3,5-Dibromo-Benzeneacetic Acid Methyl Ester consists of a benzene core with bromine atoms at the 3 and 5 positions, enhancing its reactivity and making it a versatile building block for further chemical modifications. The ester group at the carboxyl terminus provides additional functional handles for derivatization, enabling the synthesis of more complex molecules. This compound’s significance lies in its potential applications as a precursor in medicinal chemistry, where it can be further transformed into pharmacologically active compounds.

In recent years, there has been growing interest in halogenated aromatic compounds due to their broad spectrum of biological activities. The presence of bromine atoms in 3,5-Dibromo-Benzeneacetic Acid Methyl Ester not only influences its electronic properties but also enhances its interaction with biological targets. This has led to its exploration in various research areas, including anti-inflammatory, anticancer, and antimicrobial drug discovery. The compound’s ability to serve as a scaffold for structure-activity relationship (SAR) studies makes it particularly valuable for medicinal chemists.

One of the most compelling aspects of 3,5-Dibromo-Benzeneacetic Acid Methyl Ester is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently targeted in oncology research. The brominated aromatic ring can be modified to create high-affinity binders to kinase active sites. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on specific kinases, making them promising candidates for further development into therapeutic drugs. The methyl ester group also allows for easy hydrolysis to yield the corresponding carboxylic acid, providing flexibility in drug design.

The pharmaceutical industry has been increasingly leveraging halogenated intermediates like 3,5-Dibromo-Benzeneacetic Acid Methyl Ester due to their ability to improve drug potency and selectivity. The bromine atoms can act as pharmacophores, enhancing binding affinity and metabolic stability. Additionally, these intermediates often exhibit better solubility and bioavailability when incorporated into drug molecules. This has spurred academic and industrial research into optimizing synthetic routes for 3,5-Dibromo-Benzeneacetic Acid Methyl Ester, aiming to produce it efficiently and cost-effectively.

From a synthetic chemistry perspective, 3,5-Dibromo-Benzeneacetic Acid Methyl Ester is synthesized through multi-step processes involving bromination of benzene derivatives followed by esterification. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce bromine atoms selectively at the desired positions on the benzene ring. These methods not only improve yield but also minimize unwanted side products, ensuring high purity for subsequent applications.

The versatility of 3,5-Dibromo-Benzeneacetic Acid Methyl Ester extends beyond pharmaceutical applications. It has been explored in materials science as a precursor for functional polymers and coatings. The bromine atoms can participate in further reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups into larger molecular frameworks. This adaptability makes it a valuable asset in both academic research laboratories and industrial settings.

In conclusion,3,5-Dibromo-Benzeneacetic Acid Methyl Ester (CAS No: 644982-90-1) is a multifaceted compound with significant potential in pharmaceutical development and synthetic chemistry. Its unique structural features enable its use as an intermediate in creating novel bioactive molecules targeting various diseases. As research continues to uncover new applications for halogenated aromatic compounds,3,5-Dibromo-Benzeneacetic Acid Methyl Ester is poised to remain a key player in advancing both medicinal chemistry and materials science frontiers.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk